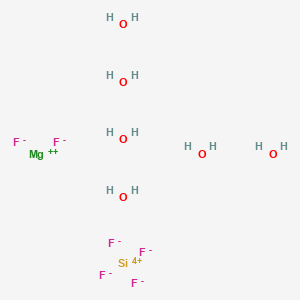
Silicon(4+) magnesium(2+) hexahydrate hexafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium hexafluorosilicate hexahydrate is an inorganic compound with the chemical formula MgSiF6·6H2O. It is a white crystalline solid that is moderately soluble in water. This compound is primarily used in various industrial applications, including as a wood preservative, in water fluoridation, and in the production of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium hexafluorosilicate hexahydrate is typically synthesized by reacting hexafluorosilicic acid (H2SiF6) with magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2). The reaction is carried out in an aqueous medium, and the product is crystallized out of the solution. The reaction can be represented as follows:
H2SiF6+MgO+6H2O→MgSiF6⋅6H2O
The optimal conditions for the synthesis include maintaining a specific concentration of hexafluorosilicic acid and magnesium oxide, controlling the temperature, and ensuring proper stirring of the solution .
Industrial Production Methods
In industrial settings, magnesium hexafluorosilicate hexahydrate is produced by neutralizing hexafluorosilicic acid with a suspension of magnesite (MgCO3) or magnesium hydroxide. The reaction mixture is then filtered, concentrated, and crystallized to obtain the final product. The process parameters, such as reagent concentrations, temperature, and stirring intensity, are carefully controlled to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium hexafluorosilicate hexahydrate primarily undergoes substitution reactions. It can react with various metal salts to form corresponding metal hexafluorosilicates. For example, it reacts with calcium chloride (CaCl2) to form calcium hexafluorosilicate (CaSiF6) and magnesium chloride (MgCl2):
MgSiF6⋅6H2O+CaCl2→CaSiF6+MgCl2+6H2O
Common Reagents and Conditions
Common reagents used in reactions with magnesium hexafluorosilicate hexahydrate include metal chlorides, hydroxides, and carbonates. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving magnesium hexafluorosilicate hexahydrate are other metal hexafluorosilicates and magnesium salts. These products have various applications in different industries .
Wissenschaftliche Forschungsanwendungen
Magnesium hexafluorosilicate hexahydrate has several scientific research applications:
Wirkmechanismus
The mechanism of action of magnesium hexafluorosilicate hexahydrate primarily involves the release of fluoride ions (F-) in aqueous solutions. These fluoride ions interact with biological tissues, particularly in dental applications, to strengthen tooth enamel and prevent decay. The compound’s effectiveness is attributed to its ability to provide a sustained release of fluoride ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium hexafluorosilicate (CaSiF6): Similar in structure and applications, but with calcium as the central metal ion.
Zinc hexafluorosilicate (ZnSiF6): Used in similar applications but with zinc as the central metal ion.
Sodium hexafluorosilicate (Na2SiF6): Commonly used in water fluoridation and as a preservative.
Uniqueness
Magnesium hexafluorosilicate hexahydrate is unique due to its specific chemical properties, such as its solubility and stability in water. These properties make it particularly suitable for applications in water fluoridation and as a wood preservative. Additionally, its ability to release fluoride ions in a controlled manner makes it valuable in dental care products .
Eigenschaften
CAS-Nummer |
1310-00-5 |
|---|---|
Molekularformel |
F6H12MgO6Si |
Molekulargewicht |
274.47 g/mol |
IUPAC-Name |
magnesium;silicon(4+);hexafluoride;hexahydrate |
InChI |
InChI=1S/6FH.Mg.6H2O.Si/h6*1H;;6*1H2;/q;;;;;;+2;;;;;;;+4/p-6 |
InChI-Schlüssel |
QNZBQSBPLQILSY-UHFFFAOYSA-H |
Kanonische SMILES |
O.O.O.O.O.O.[F-].[F-].[F-].[F-].[F-].[F-].[Mg+2].[Si+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


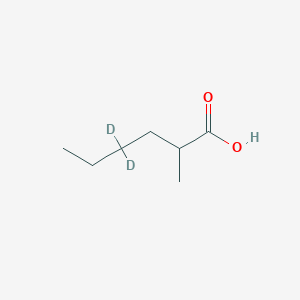
![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)
![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)

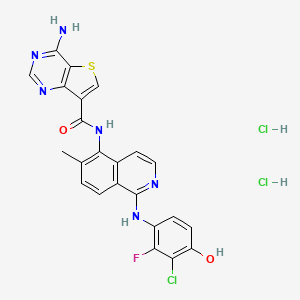
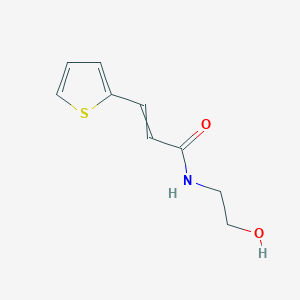

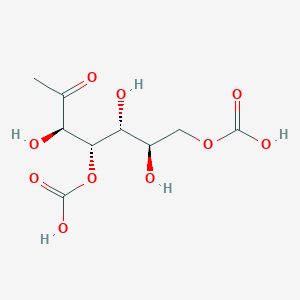
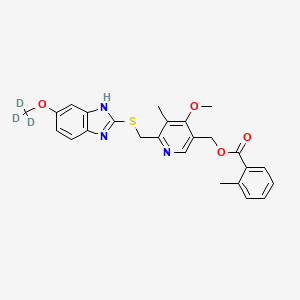
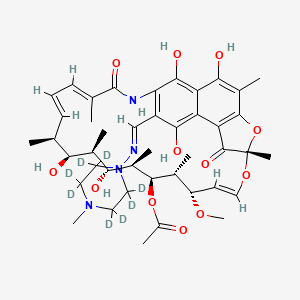
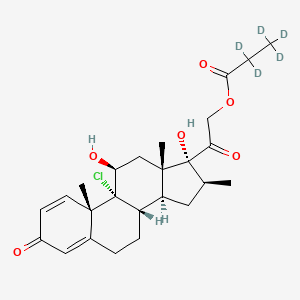

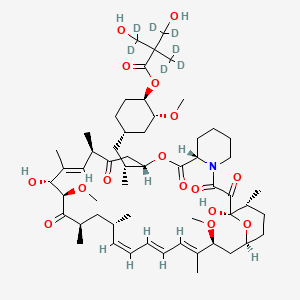
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
